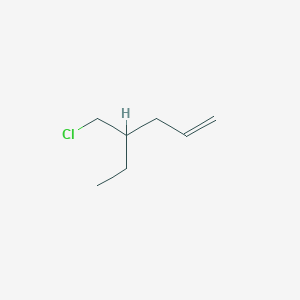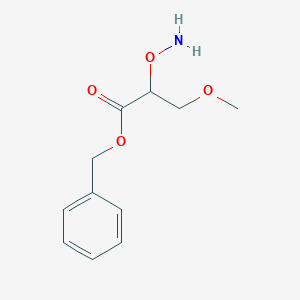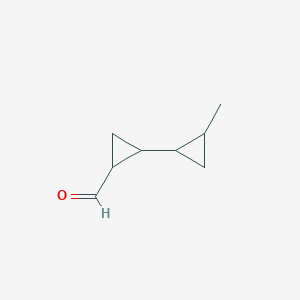
3-(1,2-Thiazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Thiazol-3-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
3-(1,2-Thiazol-3-yl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with a thiazole derivative in a refluxing water solution. This reaction typically forms a water-soluble amino acid hydrochloride, which can be isolated by adding sodium acetate to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(1,2-Thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
3-(1,2-Thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1,2-Thiazol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation and cell proliferation, contributing to its therapeutic effects.
相似化合物的比较
3-(1,2-Thiazol-3-yl)propanoic acid can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, and 4-methylthiazole.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable building block for developing new materials and therapeutic agents.
属性
分子式 |
C6H7NO2S |
|---|---|
分子量 |
157.19 g/mol |
IUPAC 名称 |
3-(1,2-thiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-4-10-7-5/h3-4H,1-2H2,(H,8,9) |
InChI 键 |
MZOFDELAQRIGNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSN=C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


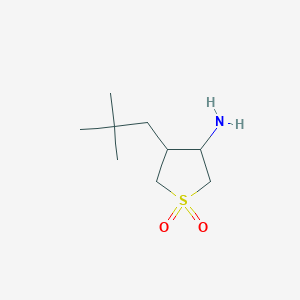
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
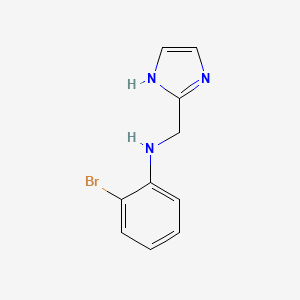
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
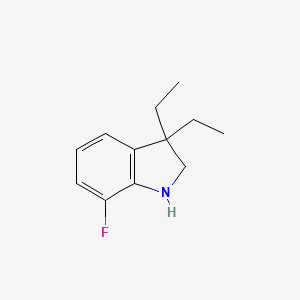

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
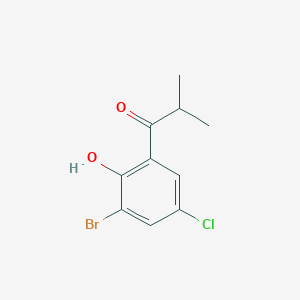


![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)
